2,2-Dimethylbutane-1,4-diol
Overview
Description
2,2-Dimethylbutane-1,4-diol is a chemical compound with the molecular formula C6H14O2 . It has an average mass of 118.174 Da and a monoisotopic mass of 118.099380 Da . It is a yellow to brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 atoms and 7 bonds . The InChI code for the compound is 1S/C6H14O2/c1-6(2,5-8)3-4-7/h7-8H,3-5H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 118.18 . It is a yellow to brown sticky oil to semi-solid substance . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Applications
- Taurine Derivatives Synthesis : A novel method was developed for protecting sulfonic acids using 2,2-Dimethylbutane-1,4-diol. This method involved the reduction of 2,2-dimethylsuccinic acid to this compound, leading to the synthesis of protected derivatives of taurine, an important compound in biological systems (Seeberger et al., 2007).
Catalysis and Reaction Studies
- Hydrogenolysis Research : The hydrogenolysis of 2,3-dimethylbutane, a closely related compound to this compound, was studied using various metal catalysts. These studies provide insights into the stability and reactivity of tertiary carbon atoms in similar molecular structures (Machiels, 1979).
Material Science and Surface Studies
- Surface Tension Measurements : Research on the surface tension of 2,2-dimethylbutane at various temperatures contributes to the understanding of its physical properties, which can be relevant for materials science and engineering applications (Gao et al., 2009).
Molecular Dynamics and Polymer Research
- Anionic Polymerization Studies : The polymerization of 2,3-dimethylbutadiene, a compound structurally similar to this compound, was investigated, contributingto the understanding of polymer formation processes and molecular dynamics (Yuki et al., 1971).
Crystallography and Solid-State Chemistry
- Crystal Structure Analysis : Studies on the crystal structure of compounds like 2,3-dimethylbutane, related to this compound, help in understanding molecular behavior in solid-state and can be crucial for designing new materials with specific properties (Namba et al., 1970).
Environmental and Reaction Kinetics Studies
- Oxidation Kinetics Research : The kinetics of oxidation reactions involving compounds like 2,3-dimethylbutane-2,3-diol, structurally similar to this compound, provides insights into their reactivity and potential environmental impact (Heyward & Wells, 1984).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure) with the central nervous system being the target organ . It may cause drowsiness or dizziness .
Properties
IUPAC Name |
2,2-dimethylbutane-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,5-8)3-4-7/h7-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSZUUPRBBBHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447090 | |
Record name | 2,2-dimethylbutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32812-23-0 | |
Record name | 2,2-dimethylbutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.